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Compound of Interest

2-chloro-6-fluoroquinazolin-4(3H)-
Compound Name:
one

Cat. No.: B1436733

An In-depth Technical Guide to 2-chloro-6-fluoroquinazolin-4(3H)-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with 2-chloro-6-fluoroquinazolin-4(3H)-one.
The quinazolin-4(3H)-one core is a well-established "privileged structure™” in medicinal
chemistry, forming the backbone of numerous therapeutic agents.[1] This specific derivative,
functionalized with a reactive chloro group at the 2-position and a fluoro group on the benzene
ring, is a versatile building block for the synthesis of a new generation of targeted therapeutics.

This document provides an in-depth exploration of its chemical identity, synthesis, reactivity,
and applications, grounded in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its
identity and physical characteristics.

CAS Number: 769158-12-5[2]

IUPAC Name: 2-chloro-6-fluoro-3H-quinazolin-4-one[2]
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Chemical Structure:

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula CsHaCIFN20 [2]
Molecular Weight 198.58 g/mol Calculated
, O=C1NC(Cl)=NC2=CC=C(F)C

Canonical SMILES [2]

=C12

CBHYEOLZQCLMSY-
InChl Key [2]

UHFFFAOYSA-N

Appearance Off-white to pale yellow solid Typical

Soluble in DMF, DMSO; limited

Solubility solubility in other organic Inferred
solvents
] ] >200 °C (Decomposition may Inferred from related
Melting Point
occur) compounds

Synthesis Pathway and Experimental Protocol

The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one is typically achieved through a multi-
step process starting from the corresponding anthranilic acid. The following pathway is a robust
and commonly employed method in medicinal chemistry labs.[3][4]

Synthetic Workflow Diagram
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Caption: General synthetic workflow for 2-chloro-quinazolin-4(3H)-ones.

Rationale Behind Experimental Choices

e Step 1: Cyclocondensation: The reaction between 2-amino-5-fluorobenzoic acid and urea at
high temperatures is a classic method for forming the quinazolinedione ring system. Urea
serves as a safe and inexpensive source of the C2 and N3 atoms of the heterocyclic ring.
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o Step 2: Chlorination: Phosphoryl chloride (POCIs) is a powerful chlorinating agent used to
convert the dione into the more reactive dichloroquinazoline intermediate. This step is crucial
as it installs the leaving groups necessary for subsequent functionalization.

o Step 3: Selective Hydrolysis: The key to this synthesis is the differential reactivity of the two
chlorine atoms. The C4-chloro is significantly more susceptible to hydrolysis than the C2-
chloro group. By using dilute aqueous sodium hydroxide at room temperature, one can
selectively replace the C4-chloro with a hydroxyl group, which then tautomerizes to the more
stable 4-oxo form, yielding the desired product.[3][5]

Detailed Experimental Protocol

Protocol: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one
e Step A: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

o Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and urea (3-5 equiv.) in a round-bottom
flask.

o Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will melt, evolve
ammonia, and then solidify.

o Cool the reaction to room temperature. Treat the solid mass with hot water and filter to
collect the crude product. Wash with water and then a small amount of ethanol.

o Dry the solid under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.
o Step B: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

o Caution: This step should be performed in a well-ventilated fume hood as POCIs is
corrosive and reacts violently with water.

o Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.) in phosphoryl chloride (5-10
equiv.).

o Add a catalytic amount of N,N-dimethylformamide (DMF).
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[e]

Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours until the reaction is complete
(monitor by TLC).

[e]

Carefully remove the excess POCIs under reduced pressure.

o

Pour the residue slowly onto crushed ice with vigorous stirring.

[¢]

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2,4-
dichloro-6-fluoroquinazoline.

e Step C: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one

o Suspend 2,4-dichloro-6-fluoroquinazoline (1 equiv.) in a suitable solvent such as THF or
dioxane.

o Add 2% aqueous sodium hydroxide solution (1.5-2 equiv.) dropwise while stirring at room
temperature.

o Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC to ensure
consumption of the starting material.

o Dilute the reaction mixture with water and filter to remove any unreacted starting material.
o Neutralize the filtrate with dilute acetic acid or HCI.

o The product will precipitate out of the solution. Filter the solid, wash with water, and dry
under vacuum to yield 2-chloro-6-fluoroquinazolin-4(3H)-one.

Reactivity and Synthetic Applications

The primary synthetic utility of 2-chloro-6-fluoroquinazolin-4(3H)-one stems from the
reactivity of the C2-chloro group, which is an excellent leaving group for nucleophilic aromatic
substitution (SnAr) reactions.

Nucleophilic Aromatic Substitution (SnAr)

The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes
the C2 position of the quinazolinone ring electron-deficient and thus highly susceptible to attack
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by nucleophiles. This allows for the straightforward introduction of a wide variety of functional
groups.[3][4]

Common Nucleophiles:
e Primary and secondary amines (aliphatic and aromatic)
 Alcohols and phenols (alkoxides/phenoxides)

e Thiols (thiolates)

Role as a Synthetic Intermediate

This SnAr reactivity makes the title compound a critical intermediate for building libraries of
substituted quinazolinones for drug discovery screening. For example, it is a direct precursor to
2-(amino)quinazolin-4(3H)-one derivatives, which have shown promise as potent antibacterial
and antiviral agents.[3][4][6]

Core Intermediate

2-Chloro-6-fluoroquinazolin-4(3H)-one

Nucleophiles (Nu-H)

R2NH R-OH R-SH

SnAr SnAr SnAr

/ Fu nctionalvzed Products \

2-Amino-quinazolinone 2-Alkoxy-quinazolinone 2-Thioether-quinazolinone
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Caption: Role as an intermediate in SrAr reactions.

Example Protocol: Synthesis of a 2-(Amino)quinazolin-
4(3H)-one Derivative

o Dissolve 2-chloro-6-fluoroquinazolin-4(3H)-one (1 equiv.) in a polar aprotic solvent like
DMF or NMP.

e Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as
diisopropylethylamine (DIPEA) (2 equiv.).

o Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.
e Upon completion, cool the reaction to room temperature and pour it into water.

» The product will often precipitate and can be collected by filtration. Alternatively, extract the
product with an organic solvent like ethyl acetate.

» Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The quinazolin-4(3H)-one scaffold is a cornerstone in drug design, with derivatives exhibiting a
vast range of biological activities.[1][5][7] The introduction of substituents at the 2-position via
the chloro intermediate allows for fine-tuning of a compound's pharmacological profile.

Table 2: Therapeutic Areas of Quinazolinone Derivatives
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. Rationale for 2-Chloro-6-
Therapeutic Area Target Examples .
fluoro... Intermediate

Allows synthesis of kinase
Oncology EGFR, VEGFR, PI3K Kinases inhibitors with tailored
selectivity and potency.[8][9]

) ) Key for developing novel anti-
) ) Bacterial enzymes, Viral )
Infectious Diseases MRSA and anti-SARS-CoV-2

proteases
agents.[3][4][6]
] Scaffold for anticonvulsant and
_ Various receptors and . _ _
CNS Disorders antipsychotic drug candidates.
enzymes
[51[10]
) o Used to create novel anti-
Inflammation Anti-inflammatory pathways

inflammatory compounds.[5]

The fluorine atom at the 6-position is also a strategic addition. It can enhance metabolic
stability, improve binding affinity through favorable interactions with protein targets, and
modulate the physicochemical properties of the final compound, such as its pKa and
lipophilicity.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound intended for reactive chemistry, proper handling is
paramount. While a specific safety data sheet (SDS) for this exact compound is not widely
available, precautions can be established based on structurally related chemicals.[11][12]

Potential Hazards:

o Acute Toxicity: May be harmful if swallowed or in contact with skin.[11]
« Irritation: Likely to cause skin and serious eye irritation.[12]

» Sensitization: May cause an allergic skin reaction.[11]

Handling and Personal Protective Equipment (PPE):
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Always handle in a certified chemical fume hood to avoid inhalation of dust.[13]

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

Avoid generating dust.[11]

Wash hands thoroughly after handling.[11]
Storage:
» Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
[12]

Disposal:

» Dispose of contents and container to an approved waste disposal plant in accordance with
local, state, and federal regulations.[11]

Conclusion

2-Chloro-6-fluoroquinazolin-4(3H)-one is a high-value synthetic intermediate for drug
discovery and medicinal chemistry. Its well-defined reactivity at the C2 position provides a
reliable and versatile handle for constructing diverse libraries of novel quinazolinone
derivatives. The strategic placement of the 6-fluoro substituent further enhances its utility,
offering a means to improve the pharmacokinetic and pharmacodynamic properties of the final
drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling
procedures, as outlined in this guide, is essential for leveraging its full potential in the
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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